molecular formula C15H20N4O B6440115 N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549016-08-0

N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6440115
CAS No.: 2549016-08-0
M. Wt: 272.35 g/mol
InChI Key: OBEAZKAMMMNXLP-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a complex organic compound featuring a pyridine ring and a pyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolo[3,4-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile compound under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Attachment of the Prop-2-en-1-yl Group: This step often involves an alkylation reaction using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are typical.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide: shares similarities with other pyrrolo[3,4-b]pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolo[3,4-b]pyrrole core is less common, providing unique opportunities for interaction with biological targets and chemical reactivity.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

N-prop-2-enyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-2-7-17-15(20)19-9-6-12-10-18(11-13(12)19)14-5-3-4-8-16-14/h2-5,8,12-13H,1,6-7,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEAZKAMMMNXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC2C1CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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